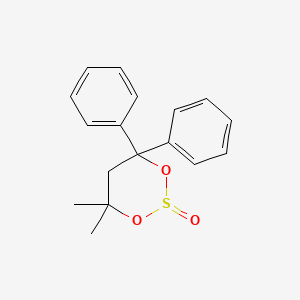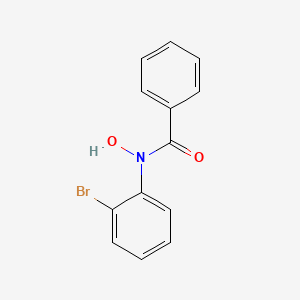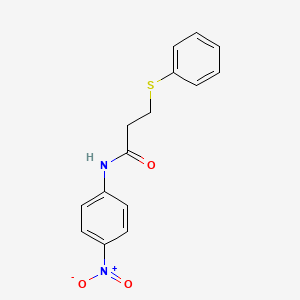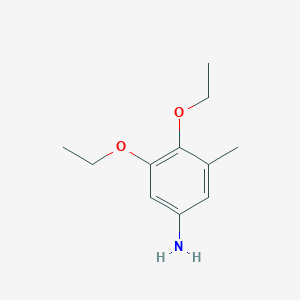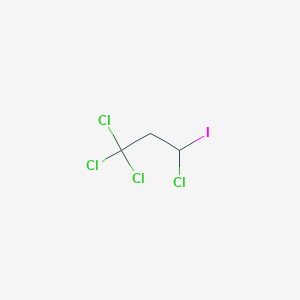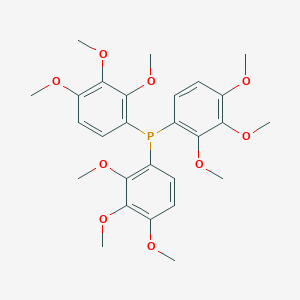
Tris(2,3,4-trimethoxyphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,3,4-trimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basic properties, making it a valuable catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of phosphorus trichloride with 2,3,4-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,3,4-trimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Tris(2,3,4-trimethoxyphenyl)phosphane has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Tris(2,3,4-trimethoxyphenyl)phosphane acts as a Lewis base, donating electron pairs to electrophiles. This property allows it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating the formation of new bonds. The compound’s strong nucleophilicity makes it effective in reactions such as the Michael addition and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but with different positions of the methoxy groups, leading to variations in reactivity and catalytic properties.
Triphenylphosphine: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
Tris(2,3,5-trimethoxyphenyl)phosphine: Another isomer with different methoxy group positions, affecting its chemical behavior.
Uniqueness
Tris(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific arrangement of methoxy groups, which enhances its Lewis basicity and nucleophilicity. This makes it a more effective catalyst in certain reactions compared to its analogs .
Propiedades
Número CAS |
91121-27-6 |
|---|---|
Fórmula molecular |
C27H33O9P |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
tris(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C27H33O9P/c1-28-16-10-13-19(25(34-7)22(16)31-4)37(20-14-11-17(29-2)23(32-5)26(20)35-8)21-15-12-18(30-3)24(33-6)27(21)36-9/h10-15H,1-9H3 |
Clave InChI |
JRIXTOAARDBEIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)P(C2=C(C(=C(C=C2)OC)OC)OC)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


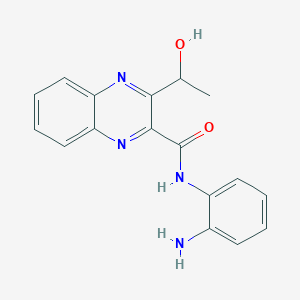
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
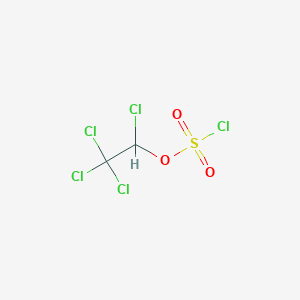

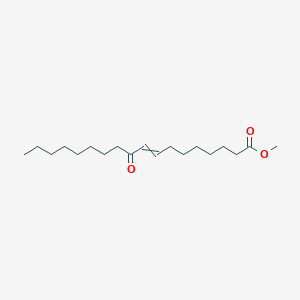
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
